石杉碱甲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.

科学研究应用

认知增强

石杉碱甲是一种强效的乙酰胆碱酯酶抑制剂,乙酰胆碱酯酶是一种神经递质降解酶。 这种作用有助于维持大脑中较高水平的乙酰胆碱,这对记忆保留和认知功能至关重要 .

神经退行性疾病的治疗应用

石杉碱甲因其在神经退行性疾病中的潜在治疗应用而被广泛研究。 阿尔茨海默病一直是研究的重点,临床试验正在调查其在改善认知功能和延缓疾病进展方面的疗效 .

体外繁殖

石杉的体外繁殖,它能产生石杉碱甲 (HupA),被认为是缓解这种濒危中药资源压力的新途径 .

神经保护特性

石杉碱甲存在于石松科植物石杉中,在中国民间医学中被用于治疗痴呆。 其作用归因于其抑制乙酰胆碱酯酶 (AChE) 的能力,作为一种乙酰胆碱酯酶抑制剂 (AChEI) .

透皮渗透

关于石杉碱甲乙醇体凝胶透皮渗透的研究表明,它符合中国药典的要求。 它表现出稳定的质量和易于应用,为口服或注射途径提供了一种替代方案,而口服或注射途径表现出快速的代谢率 .

作用机制

Huperzine A, also known as Fordine, HupA, (-)-Selagine, or (-)-huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in traditional Chinese medicine for centuries and has recently gained attention for its potential therapeutic effects in neurodegenerative diseases .

Target of Action

Huperzine A’s primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the cholinergic system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various functions including memory and learning .

Mode of Action

Huperzine A acts as a potent, reversible inhibitor of AChE . By inhibiting AChE, it increases the levels of acetylcholine in the brain . This is the same mechanism of action as pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer’s disease .

Biochemical Pathways

Huperzine A affects multiple biochemical pathways. It enhances the acetylcholine levels which augments NGF/BDNF and M1mAChR mediated sAPPα levels, providing neuroprotection . It also reduces the production of pro-inflammatory cytokines, inhibits the activation of microglia (immune cells in the brain), and suppresses the production of nitric oxide, a molecule involved in inflammation .

Pharmacokinetics

The pharmacokinetics of Huperzine A conform to a two-compartmental open model . It effectively crosses the blood-brain barrier, acting as a mixed-competitive, reversible, and selective AChE inhibitor . The mean values of α and the β half-life were 21.13±7.28 min and 716.25±130.18 min respectively, showing a biphasic profile with rapid distribution followed by a slower elimination rate .

Result of Action

The inhibition of AChE by Huperzine A results in increased levels of acetylcholine in the brain, which enhances learning and memory . It also provides neuroprotection by reducing inflammation and suppressing the production of nitric oxide . In addition, it has been found to enhance dopamine in areas of the brain responsible for learning, memory, and executive functions .

生化分析

Biochemical Properties

Huperzine A is a reversible acetylcholinesterase inhibitor . It inhibits the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase . It is also an antagonist of the NMDA-receptor .

Cellular Effects

Huperzine A has been reported to have both cholinergic and non-cholinergic effects on Alzheimer’s disease with significant neuroprotective properties . It can improve cognitive deficits in a broad range of animal models . Huperzine A also possesses the ability to protect cells against hydrogen peroxide, β-amyloid protein-induced oxidative injury .

Molecular Mechanism

Huperzine A exerts its effects at the molecular level primarily through its action as an acetylcholinesterase inhibitor . By inhibiting acetylcholinesterase, huperzine A increases the levels of acetylcholine, a neurotransmitter that is often deficient in individuals with Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, huperzine A has been shown to significantly attenuate the neurotoxicity of oligomeric Aβ 42, as demonstrated by increased neuronal viability . It also decreased the level of intracellular Aβ 42 .

Dosage Effects in Animal Models

In animal models, low doses of huperzine A have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, enhance neuroprotection by increasing cortical inhibition, and play a role in various neurological diseases .

Metabolic Pathways

Huperzine A is involved in the metabolic pathway of acetylcholine. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter .

Transport and Distribution

Huperzine A is known to cross the blood-brain barrier . This allows it to exert its effects directly on the central nervous system. It is also known to bind with human serum albumin, a major transporter protein in the plasma .

Subcellular Localization

Its primary site of action is likely the synapse, where it prevents the breakdown of acetylcholine .

属性

| Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. | |

CAS 编号 |

102518-79-6 |

分子式 |

C15H18N2O |

分子量 |

242.32 g/mol |

IUPAC 名称 |

(1R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10?,15-/m1/s1 |

InChI 键 |

ZRJBHWIHUMBLCN-JYXJEATCSA-N |

SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

手性 SMILES |

C/C=C/1\C2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 |

规范 SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

外观 |

solid powder |

熔点 |

217-219 °C |

| 102518-79-6 | |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

huperzine A huperzine A, (5alpha,9beta,11Z)-(-)-isome |

产品来源 |

United States |

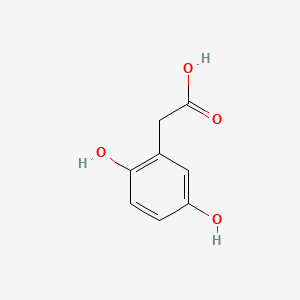

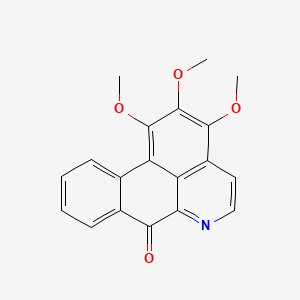

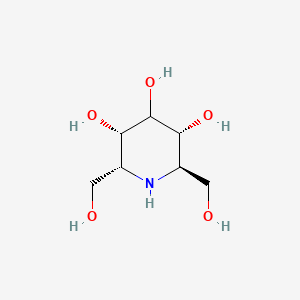

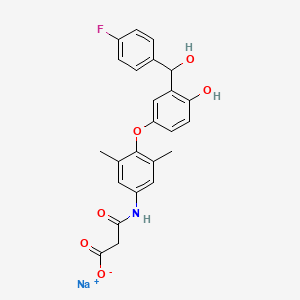

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

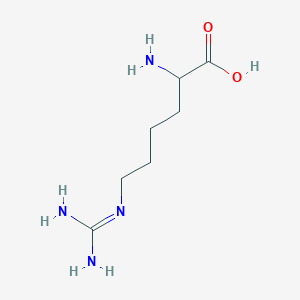

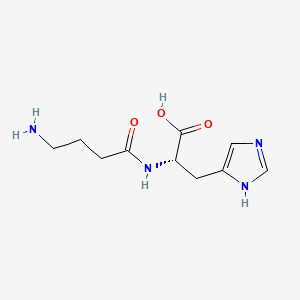

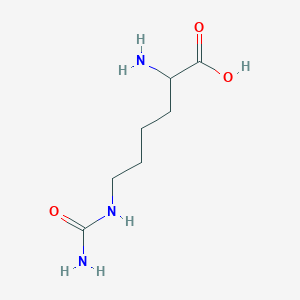

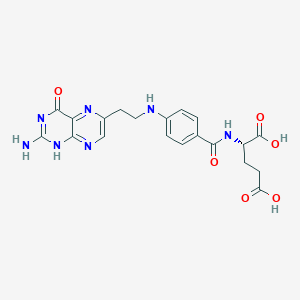

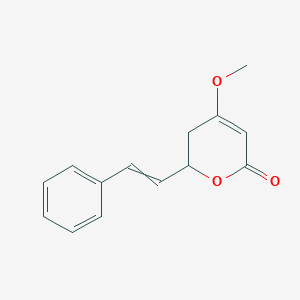

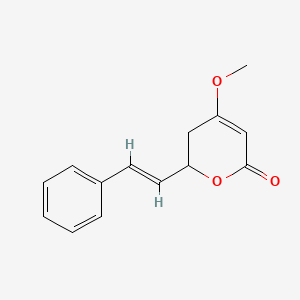

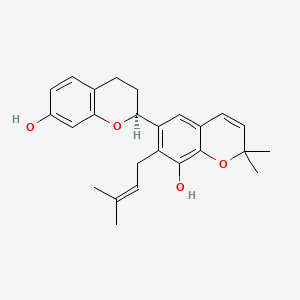

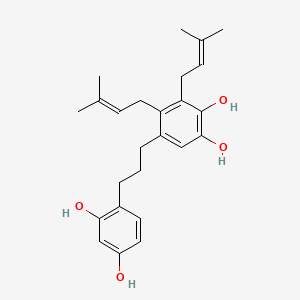

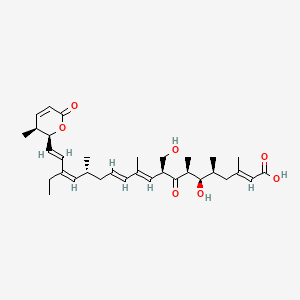

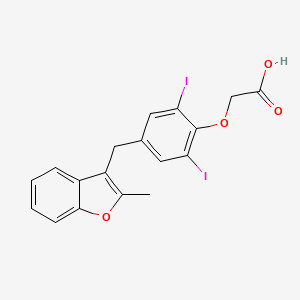

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。